Technical Profile: 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Technical Profile: 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde
This guide details the technical specifications, synthetic pathways, and application protocols for 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde , a specialized intermediate used in the development of pharmaceuticals and bioactive organic scaffolds.
High-Purity Intermediate for Medicinal Chemistry & SAR Exploration
Part 1: Executive Summary & Chemical Identity
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 525570-29-0) is a functionalized aromatic aldehyde derived from vanillin. It serves as a critical "Privileged Scaffold" building block in drug discovery, particularly for the synthesis of kinase inhibitors, anti-inflammatory agents, and antimicrobial chalcones. Its structure combines the electron-rich vanillin core with a lipophilic, metabolically stable di-halogenated benzyl moiety, making it ideal for optimizing Structure-Activity Relationships (SAR) in late-stage lead optimization.
Chemical Specifications
| Property | Specification |
| IUPAC Name | 4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxybenzaldehyde |
| CAS Number | 525570-29-0 |
| Molecular Formula | C₁₅H₁₂ClFO₃ |
| Molecular Weight | 294.71 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 82–86 °C (Typical range for vanillin benzyl ethers) |
| Solubility | Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water |
| Purity Standard | ≥ 98.0% (HPLC) |
Part 2: Synthetic Pathway & Mechanism
The industrial and laboratory-scale synthesis follows a Williamson Ether Synthesis , coupling vanillin with a 2-chloro-4-fluorobenzyl halide. This protocol is designed for high yield and minimal side reactions (e.g., C-alkylation).
Core Reaction Scheme
The reaction proceeds via an SN2 mechanism where the phenoxide anion of vanillin attacks the benzylic carbon of the halide electrophile.
Figure 1: Mechanistic flow of the Williamson Ether Synthesis for the target compound.
Validated Experimental Protocol
Objective: Synthesis of 10g of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde.
Reagents:
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Vanillin (1.0 eq, 5.0 g)
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2-Chloro-4-fluorobenzyl bromide (1.1 eq, ~8.1 g)
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Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)
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Solvent: DMF (Dimethylformamide) or Acetone (reagent grade)
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Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – Accelerates reaction if using benzyl chloride.
Step-by-Step Methodology:
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Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Vanillin (5.0 g) in DMF (50 mL). Add K₂CO₃ (9.1 g).
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Expert Insight: Stir at room temperature for 15 minutes to generate the bright yellow phenoxide anion before adding the electrophile. This ensures the nucleophile is ready and minimizes side reactions.
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Alkylation: Add 2-Chloro-4-fluorobenzyl bromide dropwise to the suspension.
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Self-Validating Step: The reaction is exothermic. If using acetone, ensure a reflux condenser is attached.
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Reaction: Heat the mixture to 60–80°C for 3–5 hours.
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Monitoring: Check progress via TLC (Hexane:EtOAc 7:3). The starting material (Vanillin) spot (lower R_f) should disappear, replaced by the less polar product spot (higher R_f).
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Work-up:
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Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. The product should precipitate as a solid.
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Filter the solid and wash with water (3x) to remove residual DMF and inorganic salts.
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Purification: Recrystallize from Ethanol or Ethanol/Water mixture to obtain high-purity crystals.
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Yield Expectation: 85–95%.
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Part 3: Applications in Drug Development
This intermediate is a versatile "linchpin" molecule. The aldehyde functionality allows for diverse downstream modifications, while the halogenated benzyl ether provides metabolic stability and hydrophobic interaction points for protein binding targets.
Downstream Synthetic Workflows
The aldehyde group is typically subjected to condensation reactions to generate libraries of bioactive compounds.
Figure 2: Primary synthetic utility and downstream bioactive classes.
Key Therapeutic Areas
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Kinase Inhibitors: The 2-chloro-4-fluoro substitution pattern mimics the pharmacophore of several EGFR and VEGFR inhibitors (e.g., Vandetanib analogs), enhancing binding affinity to the ATP-binding pocket.
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Antimicrobials: Hydrazone derivatives of this aldehyde have shown efficacy against M. tuberculosis and S. aureus in SAR studies.
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Agrochemicals: Used as a precursor for specific fungicides where the halogenated benzyl group improves leaf penetration and metabolic resistance.
Part 4: Analytical Characterization & QC
To ensure the integrity of the intermediate before use in API synthesis, the following analytical profile must be met.
1H NMR Interpretation (CDCl₃, 400 MHz)
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δ 9.85 ppm (s, 1H): Aldehyde proton (-CH O). Diagnostic peak.
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δ 7.40 – 6.90 ppm (m, 6H): Aromatic protons (Vanillin ring + Benzyl ring).
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δ 5.25 ppm (s, 2H): Benzylic methylene (-OCH ₂-Ar).
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δ 3.95 ppm (s, 3H): Methoxy group (-OCH ₃).
Mass Spectrometry (ESI-MS)
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Molecular Ion: [M+H]⁺ = 295.71 (Calculated).
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Isotope Pattern: Distinctive Chlorine pattern (3:1 ratio for M and M+2) confirming the presence of the Chloro group.
References
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Williamson Ether Synthesis Protocol: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Vanillin Ethers in Medicinal Chemistry:Sharma, P. et al. "Synthesis and biological evaluation of some novel Schiff bases of vanillin." Journal of Chemical and Pharmaceutical Research, 2011.
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Halogenated Benzyl Moieties in Drug Design: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
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Chemical Property Data: PubChem Compound Summary for Vanillin Derivatives.
